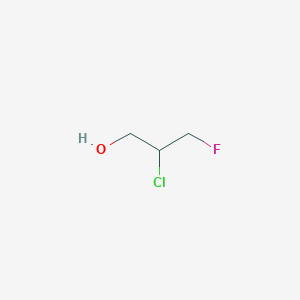
2-Chloro-3-fluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoropropan-1-ol is an organic compound with the molecular formula C₃H₆ClFO It is a halogenated alcohol, characterized by the presence of both chlorine and fluorine atoms attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-fluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of chlorine and fluorine atoms to the propanol backbone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-chloro-3-fluoropropanoic acid.
Reduction: Production of 2-chloro-3-fluoropropanol or 3-fluoropropanol.
Substitution: Generation of various substituted propanols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-fluoropropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoropropan-1-ol involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its biological and chemical effects .
Comparison with Similar Compounds
3-Fluoropropan-1-ol: Similar structure but lacks the chlorine atom.
2-Chloropropan-1-ol: Contains chlorine but no fluorine.
3-Chloropropan-1-ol: Chlorine is attached to the third carbon instead of the second.
Uniqueness: 2-Chloro-3-fluoropropan-1-ol is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various synthetic and research applications .
Properties
CAS No. |
26438-87-9 |
|---|---|
Molecular Formula |
C3H6ClFO |
Molecular Weight |
112.53 g/mol |
IUPAC Name |
2-chloro-3-fluoropropan-1-ol |
InChI |
InChI=1S/C3H6ClFO/c4-3(1-5)2-6/h3,6H,1-2H2 |
InChI Key |
LTCGVFYSBYYWLO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
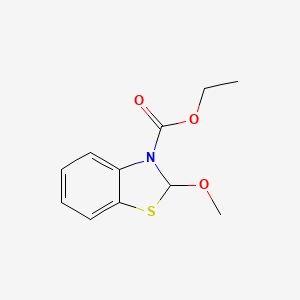

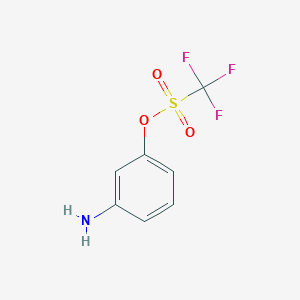
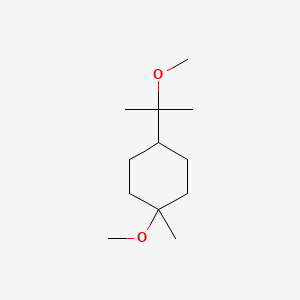
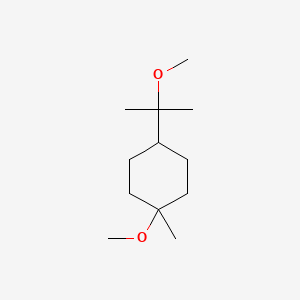
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
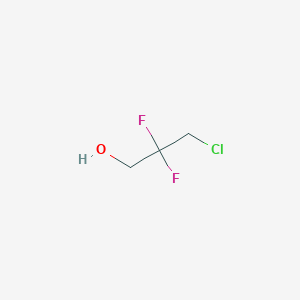
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
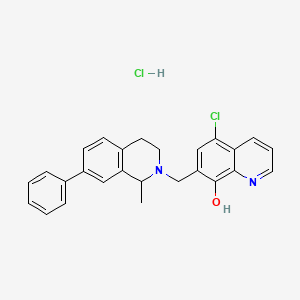
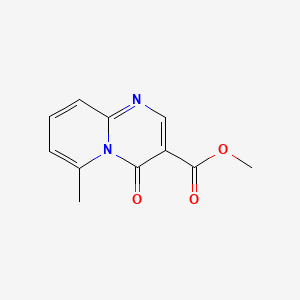
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
